3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)imidazolidine-2,4-dione
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Overview
Description
3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a cyclobutanecarbonyl group attached to a piperidine ring, which is further connected to an imidazolidine-2,4-dione moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclobutanecarbonyl chloride with piperidin-4-amine to form the intermediate 1-(Cyclobutanecarbonyl)piperidin-4-ylamine. This intermediate is then reacted with imidazolidine-2,4-dione under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazolidine ring, especially at the carbonyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted imidazolidine derivatives with various functional groups.
Scientific Research Applications
3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2,4-dione derivatives: These compounds share the imidazolidine-2,4-dione core structure and exhibit similar biological activities.
Cyclobutanecarbonyl derivatives: Compounds with the cyclobutanecarbonyl group may have comparable chemical properties and reactivity.
Uniqueness
3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)imidazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-[1-(cyclobutanecarbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c17-11-8-14-13(19)16(11)10-4-6-15(7-5-10)12(18)9-2-1-3-9/h9-10H,1-8H2,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEHWRKFHZPQMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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